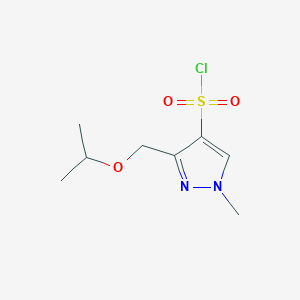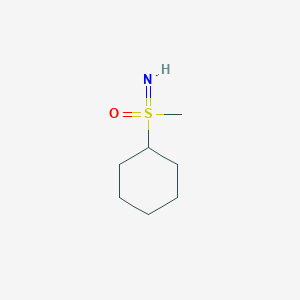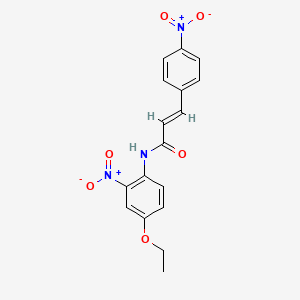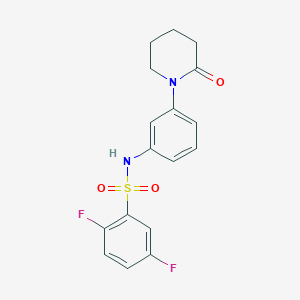
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17FN2O3 and its molecular weight is 304.321. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Research suggests that it exhibits cytotoxic effects against cancer cells, particularly in certain tumor types. Mechanistic studies are ongoing to understand its precise mode of action and its impact on cell proliferation, apoptosis, and metastasis .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Preliminary studies indicate that this compound possesses anti-inflammatory properties. Researchers are investigating its effects on inflammatory pathways, cytokine production, and immune responses. Potential applications include managing chronic inflammatory conditions .
Cardiovascular Health
The compound’s structural features suggest possible cardiovascular benefits. Researchers are exploring its effects on blood pressure regulation, endothelial function, and lipid metabolism. It may contribute to preventing or managing cardiovascular diseases .
Neuroprotective Effects
Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are a significant health concern. Some studies propose that this compound exhibits neuroprotective properties by modulating oxidative stress, neuroinflammation, and neuronal survival. Further investigations are needed to validate its potential in treating neurodegenerative conditions .
Antimicrobial Applications
Sulfonamides, including this compound, have a history of use as antibacterial agents. Researchers are evaluating its efficacy against specific bacterial strains, including drug-resistant ones. Additionally, antifungal and antiparasitic activities are being explored .
Metabolic Disorders
Metabolic syndrome, diabetes, and obesity are global health challenges. This compound’s unique structure suggests potential applications in managing insulin resistance, glucose homeostasis, and lipid profiles. Preclinical studies are ongoing to validate these effects .
Drug Design and Optimization
Researchers are using computational methods (such as density functional theory, DFT) to optimize the compound’s structure for specific therapeutic targets. By understanding its electronic properties, reactivity, and binding interactions, they aim to design more potent derivatives for various diseases .
Chemical Biology and Medicinal Chemistry
The compound serves as a valuable tool in chemical biology and medicinal chemistry research. Its interactions with biological macromolecules (enzymes, receptors, etc.) provide insights into drug development. Scientists explore its binding affinity, selectivity, and pharmacokinetics .
Mécanisme D'action
Target of Action
It is known that compounds with similar structures, such as pyrrolidine derivatives, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, including hydrolysis, hydroxylation, and further oxidation steps .
Biochemical Pathways
It is known that similar compounds generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation .
Pharmacokinetics
It is known that similar compounds, such as pyrrolidine derivatives, are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that similar compounds have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-19-8-4-7-13(16(19)21)15(20)18-10-14(22-2)11-5-3-6-12(17)9-11/h3-9,14H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVABVSTLHAEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)

![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)





![3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2487496.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)

